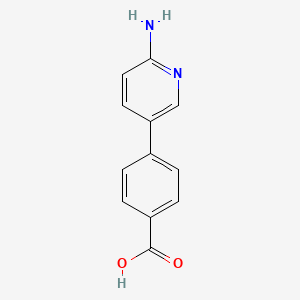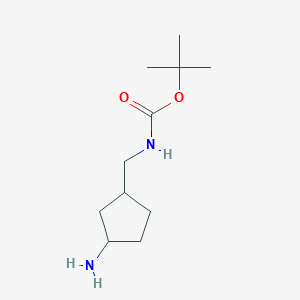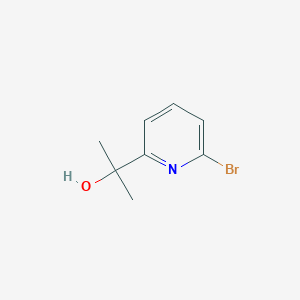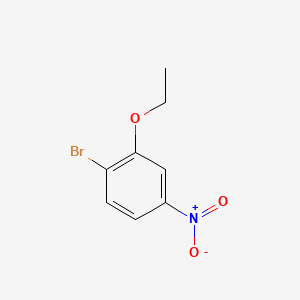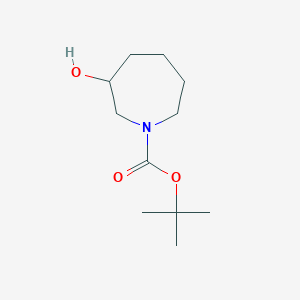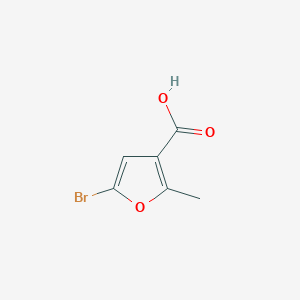![molecular formula C25H30N2O4 B1290407 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate CAS No. 676607-30-0](/img/structure/B1290407.png)
1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is part of the indoline and piperidine families, which are known for their significant roles in medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical properties, making it a valuable target for research and development in various scientific fields.
作用机制
Target of Action
It’s known that spiroindole and spirooxindole scaffolds, which are structurally similar to the compound , have been found to have bioactivity against cancer cells, microbes, and various types of diseases . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
Mode of Action
Compounds with similar structures, such as spiroindole and spirooxindole derivatives, have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . Their three-dimensional structure and rigidity lead to good affinity to 3D proteins .
Biochemical Pathways
Similar compounds like spiroindole and spirooxindole derivatives have shown to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors .
Result of Action
Similar compounds have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
生化分析
Biochemical Properties
1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . The interaction with these enzymes is primarily through binding to their active sites, leading to the inhibition of their catalytic activities. Additionally, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can interact with proteins involved in cell signaling pathways, modulating their functions and affecting downstream cellular processes .
Cellular Effects
The effects of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as topoisomerases and kinases, inhibiting their catalytic activities and preventing DNA replication and cell division . Additionally, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can maintain its biological activity for several weeks, making it suitable for prolonged experimental use . Its effects on cellular function may vary depending on the duration of exposure, with prolonged treatment leading to more pronounced changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate in animal models vary with different dosages. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage .
Metabolic Pathways
1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can modulate the activity of enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids . These interactions contribute to the compound’s overall impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can bind to intracellular proteins, facilitating its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its interactions with tissue-specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . The presence of targeting signals and post-translational modifications may direct 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate to specific subcellular compartments, enhancing its biological activity . Additionally, the compound’s localization within the mitochondria is associated with its ability to induce apoptosis and modulate cellular metabolism .
准备方法
The synthesis of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Spirocyclization: The indoline derivative undergoes a spirocyclization reaction with a piperidine derivative.
Functional Group Modification:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the production .
化学反应分析
1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original compound .
科学研究应用
1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals targeting neurological disorders and cancer.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of spirocyclic frameworks in synthetic chemistry.
Biological Studies: Researchers use this compound to study the biological activity of spirocyclic molecules, including their interactions with various enzymes and receptors.
Material Science: The compound’s stability and reactivity make it suitable for the development of new materials with specific chemical properties.
相似化合物的比较
1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can be compared with other spirocyclic compounds, such as:
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]: These compounds also feature a spirocyclic structure but differ in their core heterocyclic systems and functional groups.
Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]: This compound has a similar spirocyclic framework but incorporates different heteroatoms and ring systems.
Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile: Another related compound with a spirocyclic structure, differing in its specific ring composition and substituents.
The uniqueness of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate lies in its specific combination of indoline and piperidine rings, along with the benzyl and tert-butyl substituents, which confer distinct chemical and biological properties .
属性
IUPAC Name |
1-O'-benzyl 1-O-tert-butyl spiro[2H-indole-3,4'-piperidine]-1,1'-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-24(2,3)31-23(29)27-18-25(20-11-7-8-12-21(20)27)13-15-26(16-14-25)22(28)30-17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNBPRNQZPMQQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
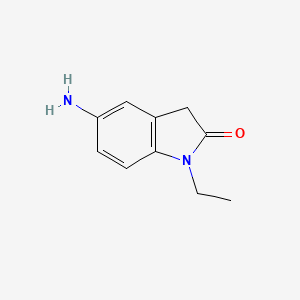
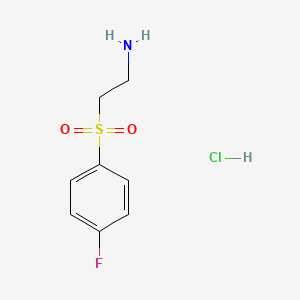
![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)
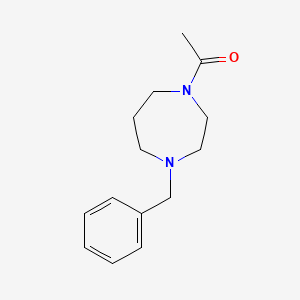
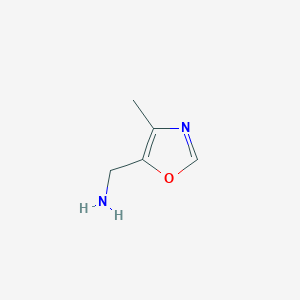
![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)
